3-(1-Benzylpiperidin-4-YL)propanoic acid
Overview
Description
“3-(1-Benzylpiperidin-4-YL)propanoic acid” is a chemical compound . It is also known as 3-[(1-benzylpiperidin-4-yl)oxy]propanoic acid hydrochloride . It has a molecular weight of 299.8 . It is also an intermediate of Donepezil, which is a highly specific reversible acetylcholinesterase (AChE) inhibitor used to treat moderate to severe Alzheimer’s disease .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C15H21NO3.ClH/c17-15(18)8-11-19-14-6-9-16(10-7-14)12-13-4-2-1-3-5-13;/h1-5,14H,6-12H2,(H,17,18);1H
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 299.8 . The InChI code provides information about its molecular structure .Scientific Research Applications
Synthesis of Novel Compounds
3-(1-Benzylpiperidin-4-yl)propanoic acid has been utilized in the synthesis of various novel compounds. For instance, it has been used in the preparation of benzimidazo[1,2-a][1,4]diazepinones through a one-pot reaction involving amines and alkyl isocyanides, leading to a series of novel benzimidazole-fused 1,4-diazepine-5-ones in moderate to excellent yields (Ghandi, Zarezadeh, & Taheri, 2011).
Polymer Synthesis and Modification
The compound has also played a role in the development of polymers. It has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to traditional methods (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Derivatization for Fluorescence Studies
In fluorescence studies, 3-(Naphthalen-1-ylamino)propanoic acid, a related compound, was used to derivatize amino acids, resulting in strongly fluorescent amino acid derivatives. These derivatives were further used in biological assays due to their strong fluorescence in ethanol and water at physiological pH (Frade, Barros, Moura, & Gonçalves, 2007).
Light Stabilization in Materials Science
Another application is in the field of materials science, where derivatives of this compound have been used to synthesize polymeric hindered amines light stabilizers, demonstrating its utility in enhancing the light stability of various materials (Yi, 2008).
Biochemical Analysis
Biochemical Properties
The role of 3-(1-Benzylpiperidin-4-YL)propanoic acid in biochemical reactions is not well-documented in the literature. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is possible that the compound’s effects vary with dosage, potentially including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound interacts with various transporters and binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
3-(1-benzylpiperidin-4-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c17-15(18)7-6-13-8-10-16(11-9-13)12-14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSCTVASFWGIKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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